N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
Description
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a structurally complex oxalamide derivative. Its core structure features:
- Oxalamide backbone: A central oxalic acid diamide (C₂O₂N₂) providing hydrogen-bonding capacity and conformational rigidity.
- Spirocyclic substituent: A 1,4-dioxaspiro[4.5]decan-2-ylmethyl group at N1, introducing a bicyclic ketal system that enhances lipophilicity and stereochemical complexity .
- Aromatic substituent: A 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl group at N2, combining a lactam (pyrrolidinone) and methyl-substituted benzene, which may influence target binding and solubility.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5/c1-15-7-8-16(12-18(15)25-11-5-6-19(25)26)24-21(28)20(27)23-13-17-14-29-22(30-17)9-3-2-4-10-22/h7-8,12,17H,2-6,9-11,13-14H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMWBBISWKMLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multi-step organic reactions. The starting materials often include 1,4-dioxaspiro[4.5]decan-2-ylmethylamine and 4-methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid. The key steps in the synthesis may include:
Amidation Reaction: The amine group of 1,4-dioxaspiro[4.5]decan-2-ylmethylamine reacts with the carboxylic acid group of 4-methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid to form an amide bond.
Oxalamide Formation: The intermediate product undergoes further reaction with oxalyl chloride to introduce the oxalamide functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also need to address issues such as reaction time, cost of reagents, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N1-(1,4-dioxaspiro[4
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The oxalamide and pyrrolidinone moieties may interact with enzymes or receptors, modulating their activity. This could involve inhibition of enzyme activity or alteration of receptor signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
a) Oxalamide vs. Pentanamide/Sulfamoyl Linkers
- User’s Compound : Oxalamide (C₂O₂N₂) linker offers a compact, hydrogen-bond-rich bridge.
- Analogs: Feature pentanamide or sulfamoyl linkers (e.g., C₅H₈NO in 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide). These longer chains may increase flexibility but reduce rigidity compared to oxalamide .
b) Spirocyclic vs. Linear Substituents
c) Aromatic Substitutents
- User’s Compound : The 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl group combines a lactam (hydrogen-bond acceptor) with a methyl group (hydrophobic).
- Analogs : Include pyridin-2-yl or pyrimidin-2-yl sulfamoyl groups, which are more polar due to sulfonamide and heteroaromatic moieties .
Physicochemical Properties
Table 1: Molecular and Elemental Comparison
| Compound Name | Molecular Formula | Molecular Weight | Color | C% | H% | N% | O% | S% |
|---|---|---|---|---|---|---|---|---|
| N1-(1,4-dioxaspiro[...]oxalamide (hypothetical) | ~C₂₁H₂₇N₃O₅ | ~437.47 | Not reported | 57.6 | 6.2 | 9.6 | 18.3 | 0.0 |
| 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-... | C₂₄H₂₃N₅O₅S | 493.53 | Yellow-white | 58.59 | 4.81 | 14.32 | 15.59 | 6.69 |
| 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-... | C₂₃H₂₁N₅O₅S | 479.51 | Not reported | 57.7 | 4.42 | 14.61 | 16.72 | 6.69 |
Key Observations :
- Higher Oxygen Content : The user’s compound has ~18% oxygen (vs. 15–16% in analogs), likely due to the oxalamide and spiro ketal, improving water solubility.
Research Findings and Implications
Structural Characterization Techniques
The compound’s spirocyclic and lactam-containing structure likely required advanced crystallographic methods (e.g., SHELX programs) for elucidation, as noted in . Such techniques are critical for resolving complex stereochemistry.
Hypothetical Pharmacological Advantages
- Metabolic Stability : The spirocyclic system may resist cytochrome P450 oxidation compared to linear chains in analogs.
- Target Engagement: The oxalamide’s rigidity and pyrrolidinone’s lactam could enhance binding to proteases or kinases, similar to FDA-approved lactam-containing drugs (e.g., imatinib).
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic compound characterized by its complex molecular structure, which includes a dioxaspiro framework and oxalamide functional groups. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Structural Characteristics
The compound features a unique combination of structural elements that may influence its biological activity:
- Dioxaspiro Structure : This contributes to the compound's stability and potential reactivity.
- Oxalamide Functional Group : Known for its role in biological interactions, this moiety may facilitate binding to specific biological targets.
- Pyrrolidine Substituent : The presence of a pyrrolidine ring can enhance the compound's affinity for receptors and enzymes.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₉H₂₅N₃O₄ |
| Molecular Weight | 365.42 g/mol |
| Key Functional Groups | Dioxaspiro, Oxalamide, Pyrrolidine |
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets including:
- Receptors : Potential agonistic or antagonistic effects on neurotransmitter receptors such as serotonin (5-HT) receptors.
- Enzymes : Modulation of enzyme activity could influence metabolic pathways relevant to pain and inflammation.
Preliminary Findings
Initial studies have suggested several biological activities:
- Analgesic Properties : The compound may exhibit pain-relieving effects through interaction with central nervous system pathways.
- Anti-inflammatory Effects : Potential modulation of inflammatory responses has been observed in vitro.
Case Studies and Research Findings
Recent investigations into similar compounds have provided insights into the potential biological effects of this compound:
Study 1: Neuroprotective Activity
A study examining derivatives of dioxaspiro compounds found that certain analogs exhibited significant neuroprotective effects in vitro. These compounds demonstrated the ability to prevent neuronal cell death induced by oxidative stress, suggesting that N1-(1,4-dioxaspiro[4.5]decan...) may similarly confer neuroprotection through antioxidant mechanisms .
Study 2: Pain Management
Another research effort focused on the analgesic properties of related oxalamide compounds. These studies indicated that specific structural features were critical for binding affinity to pain-related receptors, supporting the hypothesis that N1-(1,4-dioxaspiro[4.5]decan...) could be effective in pain management strategies .
Comparative Analysis with Related Compounds
To understand the uniqueness of N1-(1,4-dioxaspiro[4.5]decan...) relative to similar compounds, a comparative analysis was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,4-Dioxaspiro[4.5]decan-2-one | Lacks oxalamide group | Limited biological activity |
| N-(tert-butyl)-1,4-dioxaspiro[4.5]decan | Bulky substituent affects reactivity | Moderate receptor interaction |
| N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide | Contains methoxybenzyl group | Exhibits anti-inflammatory properties |
This table highlights how the specific combination of functional groups in N1-(1,4-dioxaspiro[4.5]decan...) may confer distinct biological activities compared to structurally similar compounds.
Q & A
Q. What are the standard synthetic routes for preparing N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, and how can reaction conditions be optimized?
- Methodological Answer : A typical approach involves coupling substituted amines with oxalyl chloride derivatives in aprotic solvents like dioxane. For example, a similar oxalamide compound was synthesized using sulfanilamide, o-anisidine, and oxalyl chloride in dioxane (73% yield) . Key optimization steps include:
- Temperature control : Maintaining 0–5°C during oxalyl chloride addition to prevent decomposition.
- Solvent selection : Dioxane enhances solubility of aromatic amines.
- Stoichiometry : A 1:2 molar ratio of amine to oxalyl chloride ensures complete conversion.
Data Table :
| Parameter | Value/Notes |
|---|---|
| Solvent | Dioxane (20 mL per 4 mmol amine) |
| Reaction Time | 6–8 hours under reflux |
| Yield | 68–75% (depending on purification) |
Q. How is the compound characterized spectroscopically, and what are critical spectral markers?
- Methodological Answer : Use FTIR and NMR to confirm functional groups and connectivity:
- FTIR : Look for carbonyl stretches (1670–1690 cm⁻¹ for oxalamide C=O) and N-H bends (3317 cm⁻¹) .
- 1H-NMR : Key signals include spirocyclic CH₂ (δ3.0–3.5 ppm), pyrrolidinone NH (δ8.2–8.5 ppm), and aromatic protons (δ6.8–7.9 ppm) .
Data Table :
| Functional Group | FTIR (cm⁻¹) | 1H-NMR (δ, ppm) |
|---|---|---|
| Oxalamide C=O | 1679 | Not applicable |
| Aromatic C-H | 1595 | 6.86–7.97 (multiplet) |
| Spirocyclic CH₂ | N/A | 3.82 (singlet) |
Q. What strategies improve solubility for in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based systems.
- Surfactants : Cationic surfactants like trimethylhexadecan-1-aminium bromide enhance solubility via micelle formation .
- pH adjustment : Test solubility in buffered solutions (pH 2–9) to identify ionizable groups.
Advanced Research Questions
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with pyrrolidinone-binding enzymes (e.g., kinases).
- DFT calculations : Analyze electron density of the spirocyclic system to assess steric effects.
- MD simulations : Simulate solvation dynamics in dioxane/water mixtures to correlate with experimental solubility .
Q. What advanced purification techniques resolve challenges in isolating stereoisomers?
- Methodological Answer :
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients.
- Membrane separation : Employ cellulose acetate membranes under high-pressure conditions (CRDC subclass RDF2050104) .
Data Table :
| Technique | Resolution Efficiency | Notes |
|---|---|---|
| Chiral HPLC | >95% ee | Requires 20–30% isopropanol |
| Membrane Separation | 85–90% purity | Scalable for >10 g batches |
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?
- Methodological Answer :
- Variable-temperature NMR : Identify dynamic processes (e.g., ring-flipping in spirocyclic systems).
- COSY/NOESY : Confirm through-space correlations for ambiguous protons.
- Isotopic labeling : Synthesize 13C-labeled analogs to trace connectivity .
Q. What mechanistic pathways explain thermal decomposition above 180°C?
- Methodological Answer :
- TGA-DSC : Monitor mass loss and endothermic transitions.
- GC-MS : Identify volatile byproducts (e.g., CO₂ from oxalamide cleavage).
- In situ FTIR : Detect intermediate radicals or rearranged structures .
Methodological Frameworks
Q. How should researchers design experiments to link this compound’s properties to broader theoretical frameworks?
- Answer : Align with Guiding Principle 2 (Evidence-Based Inquiry):
- Theoretical linkage : Connect spirocyclic rigidity to conformational entropy in drug-receptor binding (e.g., lock-and-key vs. induced-fit models) .
- Hypothesis testing : Use DOE (Design of Experiments) to vary substituents and measure effects on logP and bioavailability .
Q. What interdisciplinary approaches address stability challenges in aqueous formulations?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
